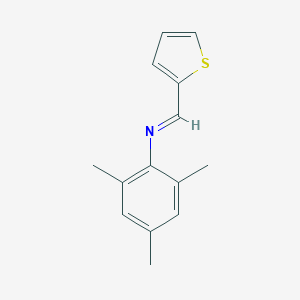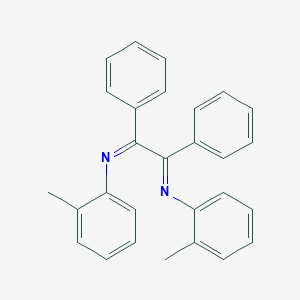
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPC is a pyrazole-based compound that has been synthesized through various methods.
作用机制
The mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is not fully understood. However, studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits its biological activities through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and voltage-gated sodium channels.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its potential as a therapeutic agent for various diseases. It has also been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for drug development. However, one of the limitations of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. One direction is the development of more efficient and cost-effective synthesis methods for 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Further studies are also needed to understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its effects on various enzymes and receptors. Additionally, the development of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile derivatives with improved solubility and bioavailability may enhance its potential for drug development.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits anti-inflammatory, antitumor, and anticonvulsant activities and has been used as a building block for the synthesis of various compounds. However, its low solubility in water may limit its use in certain applications. Further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its potential for drug development.
合成方法
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been synthesized through various methods, including the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of piperidine. Another method involves the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of sodium ethoxide. The yield of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile through these methods is around 60-70%.
科学研究应用
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material sciences. In medicinal chemistry, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease.
In organic synthesis, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used as a building block for the synthesis of various compounds, including pyrazole-based compounds and heterocyclic compounds. In material sciences, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used for the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand.
属性
分子式 |
C24H16BrN3 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-phenyl-5-[(E)-2-phenylethenyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C24H16BrN3/c25-20-14-12-19(13-15-20)24-22(16-11-18-7-3-1-4-8-18)27-28(23(24)17-26)21-9-5-2-6-10-21/h1-16H/b16-11+ |
InChI 键 |
VINKLNLSNHREPZ-LFIBNONCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)

